Estradiol disulfate

Description

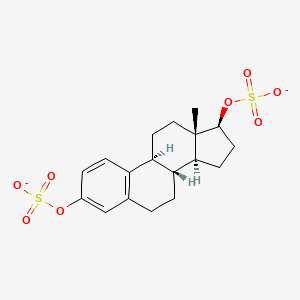

Structure

3D Structure

Properties

Molecular Formula |

C18H22O8S2-2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |

InChI |

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

VPLAJGAMHNQZIY-ZBRFXRBCSA-L |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Enzymatic Pathways of Estradiol Disulfate Metabolism

Biosynthesis of Estradiol (B170435) Sulfate (B86663) Esters

The formation of estradiol sulfate esters, including the disulfated form, involves the transfer of a sulfate group from an activated sulfate donor to the hydroxyl groups of estradiol.

Steroid sulfotransferases (SULTs) are a family of enzymes responsible for catalyzing the transfer of a sulfonate group from PAPS to steroid molecules. Several isoforms have been identified with varying substrate specificities. Estradiol can be sulfated at its 3-hydroxyl group, forming estradiol-3-sulfate (B1217152), and also at its 17-hydroxyl group, yielding estradiol-17-sulfate. Furthermore, evidence indicates the formation of estradiol-3,17-disulfate, suggesting that multiple hydroxyl groups can be targeted for sulfation capes.gov.br.

Key SULT isoforms involved in estrogen sulfation include:

SULT1A1: This isoform exhibits activity towards phenolic compounds and is known to sulfate estradiol, contributing to the formation of estradiol sulfate wikipedia.orgnih.gov.

SULT1E1: Often referred to as estrogen sulfotransferase, SULT1E1 is highly efficient in the sulfation of both estrone (B1671321) and estradiol, playing a critical role in estrogen homeostasis by inactivating these active estrogens into their sulfated conjugates wikipedia.orgnih.govuniprot.orgoup.com.

While SULT1A1 and SULT1E1 are primarily associated with estradiol monosulfation, the enzymes involved in the formation of estradiol disulfate are less characterized but are presumed to be members of the SULT family with the capacity to sulfate multiple hydroxyl groups on the steroid molecule.

The biosynthesis of all sulfate esters, including this compound, is dependent on the availability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). PAPS is synthesized from ATP and inorganic sulfate through a two-step enzymatic process catalyzed by PAPS synthases (PAPSS) bioscientifica.comeuropa.eu.

Humans possess two PAPS synthase genes:

PAPSS1: Involved in general PAPS synthesis.

PAPSS2: Has been shown to have a more specific role, particularly in steroid sulfation pathways, and its deficiency can lead to significant metabolic disorders, including androgen excess, suggesting a critical pairing with certain sulfotransferases europa.eunih.govendocrine-abstracts.org.

The PAPS cofactor is essential for the sulfotransferase enzymes to transfer the sulfate moiety to estradiol, forming estradiol sulfate and disulfate. The efficiency of sulfation pathways is thus directly linked to the adequate production of PAPS bioscientifica.comfrontiersin.org.

Desulfation and Reactivation Mechanisms of this compound

The removal of sulfate groups from sulfated steroids is a critical step that reactivates them into their biologically active, unconjugated forms. This process is primarily mediated by steroid sulfatase (STS).

Steroid sulfatase (STS), also known as arylsulfatase C, is a membrane-bound enzyme responsible for hydrolyzing the sulfate ester bond in steroid sulfates sci-hub.seportlandpress.com. STS converts inactive steroid sulfates, such as estradiol sulfate and estrone sulfate, back into their active, unconjugated forms, estradiol and estrone, respectively sci-hub.seresearchgate.net. This enzyme plays a pivotal role in reactivating sulfated estrogens, making them available for binding to estrogen receptors and exerting their biological effects.

The activity of STS is crucial for the "sulfatase pathway" of estrogen formation, which is particularly important in peripheral tissues and in conditions like hormone-dependent cancers where local estrogen production is vital researchgate.netnih.govfrontiersin.org. Regulatory mechanisms for STS activity are still being elucidated, but it is known that STS expression and activity can be influenced by factors such as local estradiol concentrations and inflammatory signals atsjournals.org. The balance between sulfation by SULTs and desulfation by STS is a key determinant of active estrogen levels in target tissues portlandpress.comnih.gov.

Sulfated estrogens, including this compound, can act as intracellular precursors or reservoirs for active estradiol. This concept is central to "intracrinology," where steroid hormones are synthesized and act within the same cell nih.govmdpi.com. Estradiol sulfate and disulfate can be transported into target cells, where STS then hydrolyzes the sulfate ester, releasing active estradiol locally oup.combioscientifica.com. This intracrine pathway allows for the precise regulation of active estrogen levels within specific cells and tissues, independent of systemic hormone concentrations.

Interconversion Dynamics with Other Estrogen Metabolites

Estradiol sulfate and disulfate are part of a dynamic metabolic network that interconverts estradiol, estrone, and their various conjugated forms hormonebalance.orgresearchgate.netontosight.ai. Estradiol can be reversibly oxidized to estrone by 17β-hydroxysteroid dehydrogenases (e.g., HSD17B2), and estrone can be reduced back to estradiol by other 17β-hydroxysteroid dehydrogenases (e.g., HSD17B1) nih.govhormonebalance.orgfrontiersin.org. Both estradiol and estrone can be sulfated by SULT enzymes to form estradiol sulfate, estrone sulfate, and potentially this compound capes.gov.broup.com.

These sulfated forms are generally considered inactive but can be reactivated by STS. Estrone sulfate is a major circulating estrogen, particularly in postmenopausal women, and serves as a precursor for estradiol formation via the sulfatase pathway pfizermedicalinformation.compfizermedicalinformation.com. Similarly, estradiol sulfate and disulfate can be desulfated to yield active estradiol. This interconversion allows for the storage and controlled release of active estrogen, influencing its bioavailability and duration of action.

Compound List

Estradiol

this compound

Estradiol-3-sulfate

Estradiol-17-sulfate

Estradiol-3,17-disulfate

Estrone

Estrone sulfate

Estriol

Dehydroepiandrosterone (DHEA)

Dehydroepiandrosterone sulfate (DHEA-S)

Androstenedione

Testosterone

5-Androstenediol

3'-Phosphoadenosine 5'-phosphosulfate (PAPS)

Adenosine 3',5'-bisphosphate (PAP)

Adenosine-5'-phosphosulfate (APS)

Cholesterol

Pregnenolone

Cholesterol sulfate

Pregnenolone sulfate

Androsterone sulfate

Cellular and Molecular Interactions of Estradiol Disulfate and Its Metabolites

Estrogen Receptor Engagement and Activation Kinetics

The interaction of estradiol (B170435) disulfate with estrogen receptors (ERs) is characterized by exceptionally low affinity. This is a direct consequence of the two sulfate (B86663) groups attached to the estradiol molecule, which sterically hinder its ability to bind effectively to the ligand-binding pocket of the estrogen receptors.

Research has demonstrated that estradiol disulfate exhibits a profoundly reduced binding affinity for estrogen receptor alpha (ERα). Specifically, its relative binding affinity for ERα is a mere 0.0004% of that of unconjugated estradiol frontiersin.org. This indicates that this compound is several orders of magnitude less potent in directly binding to and activating ERα compared to estradiol.

The disparity in receptor binding between this compound and unconjugated estradiol is stark. Unconjugated estradiol, the most potent endogenous estrogen, binds to both ERα and ERβ with high affinity, initiating a cascade of molecular events that lead to estrogenic responses. In stark contrast, the binding of this compound to these receptors is virtually nonexistent at physiological concentrations frontiersin.org.

This dramatic difference in binding affinity underscores the role of sulfation as a key mechanism for the inactivation and regulation of estrogen activity. The addition of sulfate moieties effectively renders the estradiol molecule incapable of directly eliciting a genomic response through receptor binding.

Table 1: Comparative Binding Affinities for Estrogen Receptor Alpha (ERα)

| Compound | Relative Binding Affinity (%) |

|---|---|

| Estradiol | 100 |

| This compound | 0.0004 frontiersin.org |

Direct ligand binding to estrogen receptors is the canonical trigger for a series of conformational changes that lead to receptor dimerization and subsequent translocation to the nucleus. Given the extremely low binding affinity of this compound for estrogen receptors, it is not expected to directly induce these critical events.

However, the biological activity associated with this compound is attributed to its role as a pro-hormone. It can be metabolized by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate groups to yield unconjugated estradiol. This newly formed estradiol is then fully capable of binding to estrogen receptors, inducing their dimerization (formation of ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and promoting their translocation into the nucleus where they can interact with DNA.

Non-Genomic Estrogen Signaling Pathways

In addition to the classical genomic pathway that involves the regulation of gene transcription, estrogens and their conjugates can elicit rapid cellular responses through non-genomic signaling pathways. These actions are initiated by estrogen receptors located at the cell membrane or within the cytoplasm, leading to the swift activation of various intracellular signaling cascades. nih.gov

Membrane-Associated Estrogen Receptor Signaling (e.g., GPER, mERs) and their Activation

A portion of the classical estrogen receptors, ERα and ERβ, can be localized to the plasma membrane (referred to as membrane ERs or mERs), often within specialized lipid raft domains called caveolae. frontiersin.orgwikipedia.org This localization is facilitated by post-translational modifications like palmitoylation. wikipedia.org These mERs can initiate rapid signaling events upon binding to estradiol. frontiersin.org

A distinct membrane-associated estrogen receptor is the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.gov GPER is a seven-transmembrane domain receptor that binds 17β-estradiol and initiates rapid intracellular signaling. nih.govnih.gov Activation of GPER by estradiol or specific agonists like G-1 has been shown to trigger a variety of downstream effects, including the generation of cyclic AMP (cAMP) and the rapid mobilization of intracellular calcium from storage in the endoplasmic reticulum. nih.govfrontiersin.org

Membrane-associated ERs, including both mERs and GPER, can interact with and transactivate other receptor systems, such as metabotropic glutamate receptors (mGluRs), in the absence of their native ligands. frontiersin.org This interaction couples estrogen signaling to a broader range of cellular responses, particularly in the nervous system. frontiersin.org For example, the interaction between mERα and mGluR1a can activate downstream signaling pathways leading to the phosphorylation of the CREB transcription factor. frontiersin.org

Intracellular Signaling Cascade Activation by Estrogen Conjugates (e.g., MAPK/ERK, PI3K/AKT)

The activation of membrane-associated estrogen receptors by estradiol and its conjugates rapidly triggers several key intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) pathways. frontiersin.orgnih.gov

The MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Activation of GPER and mERs by estradiol can lead to the phosphorylation and activation of ERK within minutes. nih.govnih.gov This rapid activation has been observed in numerous cell types, including pituitary, breast cancer, and neuronal cells. nih.govresearchgate.netutmb.edu

Similarly, the PI3K/AKT pathway, crucial for cell survival, growth, and metabolism, is a major target of non-genomic estrogen signaling. nih.gov Estradiol, acting through membrane-associated ERα, can directly interact with the p85 subunit of PI3K, leading to its activation and the subsequent phosphorylation and activation of AKT. nih.gov This activation can occur independently of the nuclear functions of ERs. researchgate.net In endothelial cells, this E2-PI3K-AKT signaling axis is responsible for the rapid activation of endothelial nitric oxide synthase (eNOS), a key event in vasodilation. nih.gov Studies have shown that both ER-dependent and ER-independent mechanisms can lead to the activation of the PI3K/Akt pathway in different cell contexts. researchgate.net

Cross-talk with Other Intracellular Signaling Networks (e.g., NF-κB)

The signaling pathways initiated by estrogens and their conjugates engage in significant cross-talk with other major intracellular signaling networks, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor family that regulates genes involved in inflammation, immunity, and cell survival. nih.gov

The interaction between estrogen receptor signaling and the NF-κB pathway is complex and can be either antagonistic or synergistic depending on the cellular context. nih.govnih.gov The predominant interaction described in the literature is inhibitory. Estrogen receptors, particularly ERα, can suppress NF-κB activity through several mechanisms. One key mechanism involves ERα preventing the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This action, which has been demonstrated in macrophages, does not affect the degradation of the NF-κB inhibitor, IκBα, but rather interferes with the intracellular transport of p65 to the nucleus. nih.gov This anti-inflammatory effect is mediated through a non-genomic mechanism involving the PI3K pathway. nih.gov ERs can also directly interact with NF-κB proteins, inhibiting their ability to bind to DNA. researchgate.netmdpi.com

However, under certain conditions, such as in specific breast cancer cell lines, ER and NF-κB can exhibit positive cross-talk, acting synergistically to enhance the transcription of a subset of genes. nih.gov This collaboration may promote the survival of cancer cells and contribute to a more aggressive phenotype. nih.gov This highlights the context-dependent nature of the cross-talk between these two pivotal signaling pathways.

Transport Mechanisms and Intracellular Trafficking of Estradiol Disulfate

Active Transport of Estrogen Conjugates Across Cellular Membranes

Due to their hydrophilic nature and negative charge at physiological pH, estrogen conjugates like Estradiol (B170435) Disulfate cannot passively diffuse across the lipid bilayers of cellular membranes. oup.commdpi.com Their movement into and out of cells is therefore dependent on active transport mechanisms, which involve carrier proteins that bind to the substrate and facilitate its translocation across the membrane. nih.govabpischools.org.uk This process requires energy, often derived from the hydrolysis of ATP, and allows for the transport of substrates against their concentration gradient. abpischools.org.uk These transport systems are essential for the disposition of estrogen conjugates, mediating their uptake from circulation into tissues like the liver and their subsequent efflux into bile or back into the bloodstream. nih.govnih.gov

Organic Anion Transporter Family (OATP) Involvement in Estrone (B1671321)/Estradiol Sulfate (B86663) Uptake

The Solute Carrier Organic Anion (SLCO) superfamily, also known as the Organic Anion Transporting Polypeptide (OATP) family, plays a pivotal role in the uptake of a wide range of endogenous and exogenous compounds, including sulfated estrogens. nih.govresearchgate.net These transporters are expressed in various tissues, notably on the basolateral membrane of hepatocytes, where they mediate the uptake of substrates from the blood. researchgate.netresearchgate.net

Several OATP isoforms have been identified as transporters of estrogen sulfates. nih.gov

OATP1B1 (SLCO1B1): This liver-specific transporter is a key player in the hepatic uptake of estrone-3-sulfate. researchgate.net

OATP1B3 (SLCO1B3): Also expressed in the liver, OATP1B3 contributes to the transport of sulfated estrogens. mdpi.comnih.gov

OATP2B1 (SLCO2B1): This isoform is expressed in multiple tissues, including the liver and placenta, and facilitates the uptake of estrone-3-sulfate. core.ac.uk

Other OATPs: OATP1A2, OATP3A1, and OATP4A1 are also known to transport estrone-3-sulfate, highlighting the broad involvement of this protein family in estrogen homeostasis. frontiersin.org

Studies using knockout mice have confirmed the importance of these transporters; for instance, the uptake of estrone-3-sulfate in hepatocytes from OATP1a1-null mice was reduced by 75%. nih.gov Given their established role in transporting monosulfated estrogens, it is highly probable that OATPs are also responsible for the cellular uptake of the more polar Estradiol Disulfate.

| Transporter | Gene Name | Known Estrogen Substrates | Primary Tissue Expression | Reference |

|---|---|---|---|---|

| OATP1B1 | SLCO1B1 | Estrone-3-sulfate, Estradiol-17β-glucuronide | Liver | nih.govresearchgate.net |

| OATP1B3 | SLCO1B3 | Estrone-3-sulfate, Estradiol-3-sulfate-17β-glucuronide | Liver | mdpi.comnih.gov |

| OATP2B1 | SLCO2B1 | Estrone-3-sulfate, Dehydroepiandrosterone sulfate | Liver, Placenta, Mammary Gland | core.ac.uk |

| OATP4A1 | SLCO4A1 | Estrone-3-sulfate | Colon, Placenta | frontiersin.org |

Multidrug Resistance-Associated Protein (MRP) Mediated Efflux and Influx of Sulfated Estrogens

The ATP-binding cassette (ABC) transporter superfamily includes the Multidrug Resistance-Associated Proteins (MRPs), which are crucial for the efflux of various molecules, including conjugated steroids, from cells. helsinki.fifrontiersin.org These primary active transporters are involved in protecting cells from xenobiotics and in the excretion of endogenous metabolites. nih.govnih.gov

Several MRP isoforms mediate the transport of sulfated estrogens:

MRP1 (ABCC1): Expressed in many tissues, MRP1 can transport sulfated estrogens. nih.gov Interestingly, its transport of estrone-3-sulfate and estradiol-3-sulfate (B1217152) is markedly stimulated by the presence of glutathione (B108866) (GSH), expanding its range of substrates to include hydrophilic conjugated endobiotics. drugbank.comnih.gov

MRP2 (ABCC2): Primarily located on the apical membrane of hepatocytes, MRP2 is responsible for the biliary excretion of estrogen conjugates, including glucuronidated and sulfated forms. nih.govnih.govfrontiersin.org

MRP3 (ABCC3): This transporter is found on the basolateral membrane of cells and can efflux estrogen glucuronides back into circulation. helsinki.finih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): While not an MRP, BCRP is another key ABC transporter that actively effluxes sulfated estrogens, such as ethinylestradiol-3-sulfate (B1201503) and estrone-3-sulfate. nih.govhelsinki.finih.gov

The coordinated action of OATP uptake transporters and MRP/BCRP efflux transporters creates a vectorial transport system that controls the hepatic disposition of estrogen conjugates from blood to bile. nih.gov

Diastrophic Dysplasia Sulfate Transporter (DTDST) Activity and Estrogenic Regulation

The Diastrophic Dysplasia Sulfate Transporter (DTDST), encoded by the SLC26A2 gene, is primarily known for its role in transporting inorganic sulfate into cells, which is essential for the sulfation of proteoglycans in cartilage. obgynkey.comorthobullets.comnih.gov Mutations in this gene lead to a group of skeletal disorders known as chondrodysplasias. nih.govlabcorp.com

While DTDST's main substrate is inorganic sulfate, its activity can be influenced by estrogens. Research has shown that 17β-estradiol can inhibit DTDST activity in the human osteoblastic cell line SaOS-2. nih.govtandfonline.comtandfonline.com This regulation appears to be dependent on the type of estrogen receptor expressed, with inhibition observed in cells where Estrogen Receptor β (ERβ) is predominant. nih.govtandfonline.com However, there is currently no direct evidence to suggest that DTDST transports complex organic molecules like this compound. Its role appears to be confined to providing the inorganic sulfate necessary for conjugation reactions, rather than transporting the conjugated steroid itself.

Interplay of Transport and Enzyme Activity in Conjugated Estrogen Futile Cycling

The intracellular concentration of active estrogens is tightly regulated by a dynamic interplay between membrane transporters and metabolic enzymes. nih.govfrontiersin.org This process can lead to a phenomenon known as "futile cycling." In this cycle, an inactive estrogen conjugate like estrone-3-sulfate is taken up into a cell by an OATP transporter. frontiersin.org Inside the cell, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, converting it to active estrone. frontiersin.orgfrontiersin.org This estrone can then be converted to the more potent 17β-estradiol. nih.gov Conversely, estrogen sulfotransferase (SULT1E1) can re-sulfate the estrogen, inactivating it again. nih.gov The newly formed estrogen sulfate can then be removed from the cell by an efflux transporter like MRP or BCRP. nih.govfrontiersin.org

This continuous cycle of uptake, de-sulfation, re-sulfation, and efflux allows cells to finely tune their exposure to active estrogens. nih.gov The balance between the activities of influx transporters (OATPs), efflux transporters (MRPs/BCRP), and the enzymes STS and SULT1E1 is therefore a critical control point in local estrogen action. frontiersin.org

Microbial and Environmental Biotransformation of Estradiol Disulfate

Aerobic Degradation Pathways and Characterization of Involved Enzymes

Under aerobic conditions, the microbial degradation of estradiol-3-sulfate (B1217152) proceeds through distinct primary pathways. The predominant initial mechanism involves the oxidation of the hydroxyl group at the C17 position of the steroid's D-ring, converting estradiol-3-sulfate directly into its corresponding ketone, estrone-3-sulfate (E1-3S) nih.govusda.govusda.gov. This transformation occurs while the sulfate (B86663) group at the C3 position remains attached.

A secondary aerobic pathway involves the enzymatic cleavage of the sulfate group from the C3 position. This deconjugation is catalyzed by arylsulfatase enzymes, which are produced by a wide range of soil and aquatic microorganisms nih.gov. The activity of these enzymes releases the free, and more biologically potent, 17β-estradiol (E2), which is then typically oxidized to estrone (B1671321) (E1) usda.govnih.gov.

Therefore, the primary metabolites identified in aerobic degradation studies of estradiol-3-sulfate are estrone-3-sulfate and 17β-estradiol, with estrone being a common secondary metabolite nih.govusda.govnih.gov. Further research has also identified other minor metabolites, including delta-9(11)-dehydroestrone and 6-ketoestrone, indicating a more complex network of biotransformation reactions usda.gov. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is a key enzyme responsible for the interconversion of estradiol (B170435) and estrone frontiersin.orgnih.gov.

| Metabolite Type | Compound Name | Formation Pathway |

|---|---|---|

| Primary | Estrone-3-sulfate | Oxidation at C17 position of Estradiol-3-sulfate |

| Primary | 17β-Estradiol | Deconjugation (cleavage of sulfate group) of Estradiol-3-sulfate |

| Secondary | Estrone | Oxidation of 17β-Estradiol |

| Minor | delta-9(11)-dehydroestrone | Further transformation of metabolites |

| Minor | 6-ketoestrone | Further transformation of metabolites |

Anaerobic Degradation Mechanisms and Metabolite Identification

The degradation of estradiol-3-sulfate under anaerobic conditions follows a fundamentally different primary mechanism compared to aerobic pathways nih.govillinois.edu. In anoxic environments, the major initial step is the deconjugation of the sulfate group at the C3 position nih.govillinois.edu. This cleavage of the thio-ester bond releases free 17α-estradiol as a primary metabolite nih.gov.

Oxidation at the C17 position to form estrone-3-sulfate, which is dominant under aerobic conditions, is a less favored pathway anaerobically nih.gov. However, estrone-3-sulfate has been identified as a primary metabolite in anaerobic studies, alongside 17α-estradiol nih.gov. Estrone is subsequently formed as a secondary metabolite from the transformation of these primary products nih.gov. This indicates that while deconjugation is the main initial attack, subsequent oxidation can still occur.

| Metabolite Type | Compound Name | Formation Pathway |

|---|---|---|

| Primary | 17α-Estradiol | Deconjugation at C3 position of Estradiol-3-sulfate |

| Primary | Estrone-3-sulfate | Oxidation at C17 position of Estradiol-3-sulfate |

| Secondary | Estrone | Further transformation of primary metabolites |

Biodegradation Kinetics and Environmental Fate in Varied Matrices (e.g., Soil-Water Systems)

The biodegradation of estradiol-3-sulfate is highly dependent on environmental conditions and the matrix in which it is found. Dissipation of the compound is primarily driven by biodegradation in both aerobic and anaerobic environments nih.govillinois.edu.

Kinetics in Soil: In agricultural and pasture soils under aerobic conditions, the degradation of estradiol-3-sulfate typically follows first-order kinetics usda.govnih.gov. The process can be remarkably rapid, with half-lives as short as a few hours usda.gov. Degradation rates have been shown to be influenced by initial concentrations; some studies in soil report an inverse relationship, where higher initial concentrations lead to slower degradation rates, possibly due to enzymatic saturation usda.gov. Temperature is another critical factor, with higher temperatures generally increasing the rate of degradation nih.govacs.org.

Kinetics in Water-Sediment Systems: In aquatic environments, such as dairy wastewater, aerobic degradation is significantly faster than anaerobic degradation nih.govillinois.edu. The half-life for aerobic biodegradation can range from 1.7 to 415 days, while under anaerobic conditions, it can extend from 22.5 to 724 days, depending on the temperature nih.gov. This suggests that estradiol-3-sulfate is more likely to persist and accumulate in anoxic environments like deep sediments or contaminated groundwater nih.gov. The presence of sediment significantly accelerates degradation compared to water alone, likely due to higher microbial population densities usda.govacs.org.

Environmental Fate: As sulfated conjugates, compounds like estradiol-3-sulfate are more water-soluble than their free estrogen counterparts usda.gov. This increased polarity enhances their mobility in soil and water, creating a risk of transport to groundwater and surface waters usda.govresearchgate.net. Although considered biologically inactive, their persistence in the environment, particularly under anaerobic conditions, represents a long-term source for the release of potent free estrogens through microbial deconjugation usda.govnih.gov.

| Matrix | Condition | Kinetics Model | Reported Half-Life (t½) |

|---|---|---|---|

| Agricultural Soil | Aerobic | First-Order | Hours to days |

| Dairy Wastewater | Aerobic (15-45°C) | First-Order | 1.7 - 415 days |

| Dairy Wastewater | Anaerobic (15-45°C) | First-Order | 22.5 - 724 days |

| River Water with Sediment | Aerobic | First-Order | Faster than water alone |

Identification and Characterization of Key Microbial Strains Possessing Estradiol-Degrading Capabilities

A broad diversity of bacteria capable of degrading estradiol-3-sulfate have been isolated from various environmental matrices, including river sediments and biofilms near wastewater treatment plant effluents nih.govproquest.comresearchgate.net. These microorganisms demonstrate the ability to use estradiol-3-sulfate as a sole carbon source, which involves both the cleavage of the sulfate group and the breakdown of the steroid structure nih.gov.

Enrichment culture studies have successfully isolated numerous bacterial strains with this capability. The identified bacteria span several phyla, indicating that the ability to degrade sulfated estrogens is widespread among different microbial groups. Key among these are members of the Proteobacteria (including Alpha-, Beta-, and Gammaproteobacteria), Actinobacteria, and Bacteroidetes nih.gov.

The crucial enzymatic function for the initial degradation step is arylsulfatase activity, which is responsible for deconjugation nih.gov. While specific enzymes for the complete degradation pathway in these strains are still under investigation, the diversity of the identified microbes suggests that multiple catabolic pathways may exist. The presence of these degrading bacteria both upstream and downstream of wastewater treatment plants suggests that this microbial function is a natural component of aquatic ecosystems nih.govproquest.com.

| Phylum | Genus/Group | Isolation Source |

|---|---|---|

| Proteobacteria | Aminobacter, Brevundimonas, Caulobacter | River Sediment / Biofilm |

| Proteobacteria | Pseudomonas, Acinetobacter, Stenotrophomonas | River Sediment / Biofilm |

| Actinobacteria | Rhodococcus, Microbacterium | River Sediment / Biofilm |

| Bacteroidetes | Chryseobacterium, Flavobacterium | River Sediment / Biofilm |

Advanced Methodological Approaches in Estradiol Disulfate Research

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis

The accurate quantification of estradiol (B170435) disulfate in biological matrices is crucial for understanding its physiological and pathological roles. Chromatographic separation coupled with mass spectrometric detection provides the high sensitivity and specificity required for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of highly polar and non-volatile conjugates like estradiol disulfate by GC-MS is challenging. rsc.orgeiu.edu To overcome this, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. eiu.edunih.govresearchgate.net

Common derivatization strategies for estrogens involve the conversion of hydroxyl groups to less polar ethers or esters. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed method for derivatizing steroid hormones prior to GC-MS analysis. researchgate.net For sulfated estrogens, the analytical approach often involves an initial enzymatic hydrolysis step using sulfatase to cleave the sulfate (B86663) group, followed by derivatization of the resulting free estradiol. researchgate.net

Challenges in the direct GC-MS analysis of intact sulfated steroids have led to the development of specialized derivatization techniques. One such approach is the formation of pentafluorobenzyl (PFB) ethers, which can be analyzed using negative chemical ionization (NCI) GC-MS, offering enhanced sensitivity and selectivity. shimadzu.com

Table 1: Derivatization Strategies for Estrogen Analysis by GC-MS

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. researchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Phenolic hydroxyl | Pentafluorobenzyl (PFB) ether | Enables highly sensitive detection by NCI-MS. shimadzu.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of conjugated estrogens, including this compound, in biological fluids. oup.comnih.gov This technique offers high sensitivity, specificity, and the ability to analyze a wide range of estrogen metabolites simultaneously without the need for derivatization. nih.gov

In LC-MS/MS, the analytes are first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) in negative ion mode for sulfated estrogens. The precursor ion corresponding to this compound is then selected and fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces matrix interference. researchgate.net

The development of LC-MS/MS methods has enabled the sensitive measurement of a panel of estrogen sulfates in various biological matrices, such as urine and plasma. nih.gov These methods often involve a solid-phase extraction (SPE) step for sample clean-up and concentration prior to LC-MS/MS analysis. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery. researchgate.net

Table 2: Key Parameters for LC-MS/MS Analysis of this compound

| Parameter | Typical Condition/Method | Purpose |

|---|---|---|

| Chromatographic Separation | Reversed-phase HPLC or UPLC | Separates this compound from other estrogen metabolites and matrix components. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently ionizes the negatively charged sulfate groups. |

| Mass Analysis | Tandem Quadrupole Mass Spectrometer | Provides high selectivity and sensitivity through MRM. researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) | Removes interfering substances and concentrates the analyte. nih.gov |

Omics-Based Research Strategies

Omics technologies provide a global perspective on the biological effects of this compound by examining changes in genes, transcripts, and proteins.

Genomics and transcriptomics are powerful tools for investigating the influence of this compound on gene expression. While this compound itself is generally considered biologically inactive, it can be converted to the active form, 17β-estradiol, which in turn can modulate gene transcription. mdpi.com 17β-estradiol exerts its effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors that regulate the expression of target genes. mdpi.comsciencedaily.com

Transcriptomic studies, such as microarray and RNA sequencing (RNA-seq), can identify genes that are differentially expressed in response to estradiol treatment. nih.govnih.gov These studies have revealed that estradiol can regulate a wide range of biological processes, including cell proliferation, differentiation, and metabolism. nih.gov For instance, in human uterine smooth muscle cells, 17β-estradiol treatment was found to significantly alter the expression of 540 genes involved in processes like muscle contraction and cell adhesion. nih.gov

By understanding the transcriptomic signature of estradiol, researchers can infer the potential downstream effects of this compound, assuming its conversion to the active hormone. This approach allows for the identification of signaling pathways and cellular functions that may be indirectly influenced by the presence of an this compound reservoir.

Proteomics enables the large-scale identification and quantification of proteins, providing insights into the functional consequences of altered gene expression. semanticscholar.org In the context of this compound research, proteomics can be used to identify proteins and signaling pathways that are modulated by its conversion to active estrogens.

Mass spectrometry-based proteomic approaches, such as shotgun proteomics and targeted proteomics, have been employed to identify estrogen-responsive proteins in various tissues and cell types. mdpi.com For example, a proteomic analysis of mouse seminal vesicles following 17β-estradiol treatment identified 133 significantly regulated proteins, revealing effects on pathways related to immune function. mdpi.com

These studies provide a comprehensive view of the cellular response to estrogen signaling, which can be extrapolated to understand the potential long-term effects of this compound. By identifying the proteins that are up- or down-regulated, researchers can gain a deeper understanding of the molecular mechanisms underlying the physiological and pathological effects of estrogens.

Table 3: Examples of Estrogen-Responsive Proteins Identified by Proteomics

| Protein | Function | Observed Regulation by Estradiol |

|---|---|---|

| Protein disulfide-isomerase A6 | Protein folding and modification | Down-regulated. nih.gov |

| Prosaposin | Lysosomal protein processing | Down-regulated. nih.gov |

| Elongation factor 2 (EEF2) | Protein synthesis | Up-regulated. semanticscholar.org |

| Estrogen Receptor-Associated Protein 160 (ERAP160) | Coactivator for estrogen receptor | Estradiol-dependent binding to receptor. nih.gov |

In Vitro and In Silico Modeling for Mechanistic Elucidation

In vitro and in silico models are invaluable tools for dissecting the molecular mechanisms of this compound action, from its transport and metabolism to its interaction with cellular components.

In vitro models, such as cultured cell lines, provide a controlled environment to study the biological effects of compounds. frontiersin.org For instance, human breast cancer cell lines like MCF-7 and T47D, which express estrogen receptors, are commonly used to investigate estrogenic and anti-estrogenic activities. frontiersin.orgnih.gov These models can be used to study the uptake of this compound, its conversion to active estrogens by cellular enzymes, and the subsequent activation of estrogen-responsive signaling pathways. Furthermore, in vitro models have been developed to study the consequences of estrogen withdrawal, providing insights into conditions like post-menopausal osteoporosis. nih.govmdpi.com

In silico modeling, or computer-aided drug design (CADD), employs computational methods to predict the interactions between molecules. mdpi.com Molecular docking simulations can be used to predict the binding affinity of estradiol and its metabolites, including this compound, to proteins such as estrogen receptors and metabolizing enzymes. nih.gov These models can help to elucidate the structural basis for ligand-receptor interactions and can be used to screen for potential endocrine-disrupting chemicals. nih.govnih.gov For example, in silico studies have shown that the binding of an agonist like 17β-estradiol to the estrogen receptor induces a specific conformational change in the receptor's ligand-binding domain. nih.gov

Ligand-Estrogen Receptor Binding Site Modeling for Estradiol and its Conjugates

Computational modeling of the estrogen receptor's (ER) ligand-binding domain provides crucial insights into the structure-activity relationships that govern hormonal signaling. For estradiol, the binding is characterized by high affinity and specificity, driven by a combination of hydrophobic interactions and key hydrogen bonds. uthscsa.edu The phenolic A-ring and the 17β-hydroxyl group of estradiol are critical for this interaction. uthscsa.edu

Conversely, conjugated estrogens like this compound are known to have a very low binding affinity for the estrogen receptor. Modeling studies help elucidate the structural basis for this observation. The addition of bulky, negatively charged sulfate groups to the estradiol molecule introduces significant steric hindrance and electrostatic repulsion within the largely hydrophobic ligand-binding pocket of the ER. uthscsa.edu The receptor is generally intolerant of polar substituents, which explains why sulfation at either the 3-hydroxyl or 17β-hydroxyl position—let alone both, as in this compound—effectively prevents the molecule from fitting correctly into the binding site and establishing the necessary interactions for receptor activation. Molecular dynamics simulations can further illustrate how these conjugates are unable to achieve a stable, low-energy conformation within the receptor, thus precluding a significant biological response through direct receptor binding. h-its.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Conjugate Disposition and Enzyme-Transporter Interplay

Physiologically based pharmacokinetic (PBPK) models are powerful computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. For estradiol and its conjugates, PBPK models provide a quantitative framework to understand their complex disposition. nih.govoup.com These models integrate physiological parameters (like blood flow and tissue volumes) with compound-specific data (like binding affinities and metabolic rates) to predict concentration-time profiles in various tissues. nih.govoup.comnih.gov

A key application of PBPK modeling in this compound research is to understand the interplay between metabolic enzymes (like sulfotransferases) and transporters. Estradiol is metabolized into this compound primarily in the liver. PBPK models can incorporate the kinetics of these enzymatic reactions. Subsequently, transporters in the liver and other tissues, such as organic anion-transporting polypeptides (OATPs) and breast cancer resistance protein (BCRP), mediate the movement of the highly water-soluble this compound into circulation and facilitate its eventual elimination, primarily through the kidneys.

By simulating these interconnected processes, PBPK models can predict how factors like genetic variations in enzymes or transporters, or the presence of other drugs, might alter the levels of estradiol and this compound, providing insights into potential drug-drug interactions and individual variability in estrogen metabolism. nih.govoup.com

Molecular Docking and Site-Directed Mutagenesis Studies of Estradiol-Metabolizing Enzymes

While this compound itself does not significantly bind to the estrogen receptor, its formation is a critical step in estrogen metabolism, catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1E1. nih.govmdpi.com Molecular docking and site-directed mutagenesis are essential techniques to study the interaction between the substrate, estradiol, and the active site of these enzymes.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., estradiol) when bound to a second (the receptor, e.g., SULT1E1). nih.gov These simulations help identify the key amino acid residues and interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and positioning within the enzyme's active site. nih.gov Docking studies can predict how estradiol fits into the catalytic pocket, positioning its hydroxyl groups for the transfer of a sulfate group from the co-factor PAPS (3'-phosphoadenosine-5'-phosphosulfate). nih.gov

Site-Directed Mutagenesis is an experimental technique used to validate the predictions from docking studies. By systematically replacing specific amino acids in the enzyme's active site, researchers can assess their importance for catalytic activity. nih.govpsu.edu For instance, studies on SULT1E1 have shown that mutating certain residues can dramatically alter the enzyme's affinity for estradiol or even abolish its activity entirely. nih.govpsu.edupnas.org

| Amino Acid Residue (in human SULT1E1) | Proposed Role in Estradiol Binding/Sulfation | Effect of Mutagenesis |

| Histidine 107 | Essential for functional protein structure and catalysis. | Substitution with alanine resulted in a complete loss of activity. nih.govpsu.edu |

| Lysine 85 | Proposed to stabilize estradiol in the active site via hydrogen bonding. | Substitution with alanine unexpectedly improved substrate specificity for estradiol. nih.govpsu.edu |

| Valine 145 | Part of the substrate-binding cleft. | Substitution with glutamic acid reduced specificity for steroid substrates. nih.govpsu.edu |

These combined approaches provide a detailed map of the enzyme-substrate interactions that lead to the production of this compound, enhancing our understanding of estrogen regulation.

Immunological Assays in Estrogen Conjugate Research and their Limitations

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have historically been used to measure hormone levels due to their high throughput and simplicity. aacrjournals.org However, when measuring estradiol, particularly in contexts where its concentrations are low (e.g., in postmenopausal women and men), these assays have significant limitations, largely due to the presence of estrogen conjugates like this compound. aacrjournals.orgnih.govnih.gov

The primary limitations are a lack of specificity and sensitivity. nih.gov

Lack of Specificity and Cross-Reactivity: Estradiol is converted into numerous metabolites, including sulfated and glucuronidated conjugates, which circulate at much higher concentrations than the parent hormone. aacrjournals.org Antibodies used in direct immunoassays can cross-react with these structurally similar metabolites. nih.govresearchgate.net This cross-reactivity leads to a significant overestimation of true estradiol levels, rendering the results unreliable. aacrjournals.orgnih.gov For example, a study on the Roche Elecsys Estradiol II immunoassay found that while 17β-estradiol-3,17-disulfate had very weak cross-reactivity (0.05-0.5%), other metabolites present in high concentrations can collectively contribute to inaccurate measurements. nih.gov

Lack of Sensitivity: Most direct immunoassays have limits of quantification that are too high to accurately measure the low physiological concentrations of estradiol found in certain populations. aacrjournals.orgnih.gov

Because of these limitations, methods that involve a purification step (e.g., extraction and chromatography) followed by immunoassay, or more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now considered the gold standard for accurate estradiol measurement. nih.gov These methods can physically separate estradiol from its interfering conjugates before quantification, providing much greater accuracy and specificity.

| Assay Type | Principle | Advantages | Disadvantages | Applicability to this compound Research |

| Direct Immunoassay (RIA/ELISA) | Competitive binding of labeled and unlabeled hormone to a specific antibody. | High throughput, automated, relatively low cost. | Poor specificity (cross-reactivity with conjugates), poor sensitivity for low estradiol levels. aacrjournals.orgnih.govnih.gov | Unreliable for measuring free estradiol due to interference from high levels of conjugates like this compound. |

| LC-MS/MS | Physical separation by chromatography followed by mass-based detection and quantification. | High specificity and sensitivity, can measure multiple steroids simultaneously. | Lower throughput, higher cost, more complex instrumentation. | Gold standard for accurately measuring estradiol without interference from its conjugates. Can also be adapted to directly measure this compound. |

Statistical Approaches for Analyzing Hormonal Variation (e.g., Cosinor Analysis)

Hormone levels, including those of estrogens and their metabolites, often exhibit rhythmic variations over time, such as 24-hour (circadian) or monthly (menstrual) cycles. oup.com Cosinor analysis is a statistical method based on fitting a cosine function to a time-series data set to detect and characterize these rhythms. researchgate.net

The analysis provides key parameters to describe the rhythm:

Mesor: The midline estimating statistic of rhythm, representing the average value around which the oscillation occurs.

Amplitude: The difference between the peak (or trough) of the rhythm and the mesor, indicating the magnitude of the variation.

Acrophase: The time at which the peak of the rhythm occurs, indicating the timing of the cycle.

In estrogen research, cosinor analysis can be applied to data from frequent sampling (e.g., hourly blood or saliva collection) to mathematically model the circadian patterns of estradiol and its metabolites. oup.comnih.gov Studies have confirmed that female reproductive hormones, including estradiol, are under endogenous circadian regulation. oup.com By analyzing the rhythms of estradiol and its conjugated forms like this compound, researchers can investigate how these patterns are synchronized or phase-shifted relative to each other and to other hormones like cortisol. nih.gov This approach is valuable for understanding how disruptions to circadian rhythms, for instance through shift work, might impact hormonal balance and reproductive health. oup.com

Future Directions and Unexplored Avenues in Estradiol Disulfate Research

Elucidation of Potential Direct Biological Activities of Estradiol (B170435) Disulfate Beyond Deconjugation

The prevailing view is that sulfated estrogens, including estradiol disulfate, are biologically inactive until the sulfate (B86663) groups are removed by steroid sulfatase (STS), thereby regenerating the active hormone. This perspective is largely based on the extremely low binding affinity of these conjugates for the classical nuclear estrogen receptors (ERα and ERβ). For instance, this compound's relative binding affinity for ERα is a mere 0.0004% of that of estradiol. wikipedia.org This suggests that any direct biological effects are unlikely to be mediated through classical genomic pathways.

However, the field of steroid hormone action has expanded to include rapid, non-genomic signaling pathways initiated at the cell membrane. nih.govresearchgate.netnih.gov These pathways can influence cellular processes within seconds to minutes. nih.gov Future research should investigate whether this compound can elicit such rapid, non-genomic effects independent of its conversion to estradiol. It is conceivable that E2DS could interact with novel membrane-associated receptors or signaling complexes, thereby modulating intracellular signaling cascades. researchgate.net Studies exploring the potential for E2DS to influence cellular processes like ion channel activity, kinase activation, or second messenger production would be highly informative. Elucidating any such direct activities would fundamentally shift the paradigm of sulfated estrogens from being solely inactive precursors to potentially having their own unique biological roles.

Advanced Studies on Tissue-Specific Regulation and Microenvironment Influences on this compound Metabolism

The local concentration of active estrogens in specific tissues is a critical determinant of their physiological and pathological effects. This is controlled by the delicate balance between estrogen synthesis and metabolism, including sulfation and desulfation. frontiersin.org The enzymes responsible for these transformations, estrogen sulfotransferase (SULT1E1) for sulfation and steroid sulfatase (STS) for desulfation, are expressed in a tissue-specific manner. nih.govnih.govnih.gov For example, the liver and kidneys exhibit high hydroxylase activities for estradiol 17-sulfate, indicating significant metabolic processing in these organs. nih.gov Adipose tissue is another key site for estrogen metabolism, particularly in postmenopausal women. oup.com

Future research needs to focus on the specific regulation of the enzymes that catalyze the formation and hydrolysis of this compound in various tissues. It is important to understand how the expression and activity of these enzymes are controlled in different cellular microenvironments, such as in hormone-dependent cancers or inflamed tissues. nih.gov For instance, inflammatory cytokines have been shown to modulate STS activity. nih.gov Understanding these tissue-specific regulatory mechanisms will provide insights into how local levels of active estradiol are maintained and how disruptions in this balance can contribute to disease.

Comprehensive Characterization of Transporter-Enzyme Regulatory Networks Governing Estrogen Conjugate Dynamics

The intracellular concentration of this compound is not only dependent on the activity of metabolic enzymes but also on the function of membrane transporters that mediate its influx and efflux. researchgate.netbioscientifica.com Members of the organic anion-transporting polypeptide (OATP/SLCO) superfamily are responsible for the uptake of estrogen conjugates into cells, while ATP-binding cassette (ABC) transporters are involved in their efflux. researchgate.netnih.gov

A significant area for future investigation is the comprehensive characterization of the interplay between these transporters and the sulfating and desulfating enzymes. It is likely that these proteins form functional networks that are coordinately regulated to control the flux of estrogen conjugates. For example, the induction of SULT1E1 by certain drugs may need to be matched by an upregulation of ABC transporters to efficiently clear the newly synthesized sulfated estrogens. xenotech.com Understanding these regulatory networks at a molecular level will be crucial for predicting how various drugs and xenobiotics might interfere with estrogen homeostasis.

Further Investigation into the Environmental and Ecological Significance of this compound Biotransformation

Estrogens and their metabolites are recognized as endocrine-disrupting chemicals that can have significant impacts on wildlife, even at very low concentrations. researchgate.netmdpi.com While much of the focus has been on the parent hormones like estradiol, their conjugated forms, including sulfates, are excreted in significant amounts and can be released into the environment through wastewater. nih.gov In aquatic environments, bacteria in sediment and biofilms can deconjugate these sulfated estrogens, releasing the active hormones back into the ecosystem. nih.gov

Further research is needed to specifically assess the environmental fate and ecological significance of this compound. This includes determining its prevalence in various environmental compartments, understanding the microbial pathways and rates of its biotransformation, and evaluating its potential ecotoxicological effects. nih.govfrontiersin.orgacs.orgrsc.org Such studies are essential for a comprehensive risk assessment of estrogenic pollution and for developing effective strategies to mitigate its impact.

Application of High-Throughput Screening and Systems Biology Approaches in Estrogen Conjugate Research

The complexity of estrogen metabolism and its regulation necessitates the use of advanced research methodologies. High-throughput screening (HTS) assays are powerful tools for identifying compounds that can modulate the activity of key enzymes and transporters involved in estrogen conjugate metabolism. youtube.com For example, HTS could be employed to discover novel and specific inhibitors of SULT1E1 or STS, which could have therapeutic applications.

Furthermore, systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of the intricate networks that govern estrogen conjugate dynamics. By constructing computational models of these networks, researchers can simulate the effects of various perturbations, such as drug exposure or genetic variations, on estrogen homeostasis. These in silico models can help to generate new hypotheses and guide future experimental studies, ultimately accelerating our understanding of the role of this compound and other estrogen conjugates in health and disease.

Interactive Data Table: Binding Affinities of Selected Estrogen Metabolites for Estrogen Receptor Alpha (ERα)

| Compound | Abbreviation | Relative Binding Affinity (%) | Class |

| Estradiol | E2 | 100 | Parent Estrogen |

| This compound | E2DS | 0.0004 | Metabolite |

| Estradiol 3-glucuronide | E2-3G | 0.0079 | Metabolite |

| Estradiol 17β-glucuronide | E2-17G | 0.0015 | Metabolite |

| Estrone (B1671321) sulfate | E1S | <1 | Metabolite |

Data sourced from reference wikipedia.org

Q & A

Q. What experimental methodologies are recommended for characterizing estradiol disulfate’s physicochemical properties?

To characterize this compound’s physicochemical properties, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the sulfation positions (3β and 17β) and stereochemistry . Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining purity and quantifying sulfated metabolites in biological matrices. Additionally, computational tools like PSA (polar surface area) calculations can predict solubility and membrane permeability . Ensure consistency in solvent systems (e.g., methanol-water gradients) to avoid artifacts during analysis.

Q. How can researchers validate the inhibitory activity of this compound in enzyme assays?

For inhibition assays (e.g., against kynurenine aminotransferase-II), use a dose-response design with triplicate measurements across a concentration range (e.g., 0–1,500 µM) to establish IC50 values . Include positive controls (e.g., known inhibitors like benserazide) and negative controls (solvent-only wells). Monitor inhibition kinetics via spectrophotometric methods (e.g., absorbance at 330 nm for kynurenine-derived products) . Validate results with molecular docking studies to confirm interactions with enzyme active sites, particularly the role of the 17-sulfate moiety in enhancing potency .

Q. What statistical approaches are appropriate for analyzing this compound’s association with biomarkers like breast density?

Use multivariable linear regression adjusted for covariates (e.g., age, hormonal status) to assess associations between this compound levels and outcomes like volumetric breast density (VPD) . Apply False Discovery Rate (FDR) corrections for multiple comparisons (e.g., Benjamini-Hochberg method) to minimize Type I errors. Stratify analyses by subgroups (e.g., oral contraceptive users) to identify context-dependent effects . Report effect sizes (e.g., mean VPD differences across tertiles) with 95% confidence intervals.

Advanced Research Questions

Q. How can contradictory findings on this compound’s hormonal effects be reconciled in preclinical studies?

Contradictions often arise from differences in model systems (e.g., cell lines vs. tissue explants) or sulfation metabolism. To address this:

- Compare sulfotransferase expression : Use qPCR or Western blotting to quantify SULT1E1/SULT2A1 levels, which mediate estradiol sulfation .

- Assess metabolite stability : Monitor this compound degradation in serum-containing vs. serum-free media using LC-MS .

- Control for cross-reactivity : Validate antibody-based assays (ELISA) with structurally similar sulfated steroids to rule out interference .

Q. What experimental designs optimize the study of this compound’s dual roles in neuroprotection and carcinogenesis?

Adopt a multi-omics approach :

- Transcriptomics : RNA-seq to identify pathways (e.g., estrogen receptor signaling) modulated by this compound in neuronal vs. breast cancer cells.

- Metabolomics : Track sulfated steroid profiles using untargeted LC-MS/MS in CSF or tumor interstitial fluid .

- Functional assays : Combine neurite outgrowth assays (PC12 cells) with mammosphere formation assays to contrast effects . Include genetic knockout models (e.g., ERα/ERβ-deficient cells) to isolate receptor-specific mechanisms.

Q. How should researchers address variability in this compound quantification across biofluids?

Variability often stems from matrix effects or incomplete hydrolysis of conjugated metabolites. Mitigate this by:

- Standardizing pre-analytical steps : Use enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase cocktails) with controlled pH and incubation times .

- Implementing isotope dilution : Spike samples with deuterated this compound (d4-estradiol disulfate) as an internal standard for LC-MS/MS .

- Validating recovery rates : Perform spike-and-recovery experiments in pooled plasma/urine to assess extraction efficiency across concentrations .

Methodological Resources

- Enzyme Assay Protocols : Refer to Jayawickrama et al. (2017) for kinetic inhibition assays and TLC-based sulfotransferase activity measurements .

- Statistical Frameworks : Follow FDR-adjusted regression models as described in AACR 2024 abstracts for hormonal biomarker studies .

- Multi-omics Integration : Use tools like MetaboAnalyst for pathway analysis and STRING for protein interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.